molecular formula C12H10NNaO5S B13740310 Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate CAS No. 42360-29-2

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate

Cat. No.: B13740310
CAS No.: 42360-29-2
M. Wt: 303.27 g/mol
InChI Key: ZTPFCTXEVJLMHG-UHFFFAOYSA-M
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Description

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate is a chemical compound with the molecular formula C12H11NO5SNa and a molecular weight of 304.27 g/mol. It is also known by other names such as 4-Hydroxy-7-(acetylamino)-2-naphthalenesulfonic acid sodium salt. This compound is characterized by its naphthalene ring structure, which is substituted with acetamido and hydroxyl groups, as well as a sulphonate group in the sodium salt form.

Preparation Methods

The synthesis of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the acetylation of 5-amino-2-hydroxynaphthalene-7-sulphonic acid, followed by neutralization with sodium hydroxide.

    Reaction Conditions: The acetylation reaction is usually carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid.

    Industrial Production Methods: Industrial production methods may involve large-scale acetylation and neutralization processes, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amine derivatives.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: Major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is employed in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and protein modification.

Comparison with Similar Compounds

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-naphthol, 5-amino-2-hydroxynaphthalene-7-sulphonic acid, and 4-hydroxy-7-nitro-2-naphthalenesulfonic acid share structural similarities.

    Uniqueness: The presence of both acetamido and hydroxyl groups, along with the sulphonate group in the sodium salt form, makes this compound unique in its reactivity and applications.

Properties

CAS No.

42360-29-2

Molecular Formula

C12H10NNaO5S

Molecular Weight

303.27 g/mol

IUPAC Name

sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1

InChI Key

ZTPFCTXEVJLMHG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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